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Compound of Interest

Compound Name: (1R)-AZD-1480

Cat. No.: B1684625

This technical support center is designed for researchers, scientists, and drug development
professionals utilizing (1R)-AZD-1480 in their experiments. It provides essential information on
the known off-target effects of this inhibitor, troubleshooting guidance for unexpected results,
and detailed experimental protocols.

Frequently Asked Questions (FAQSs)

Q1: What are the primary on-targets of (1R)-AZD-1480?

Al: (1R)-AZD-1480 is a potent, ATP-competitive inhibitor of Janus kinases, primarily targeting
JAK2 with high affinity. It also shows potent inhibition of JAK1.

Q2: I am observing a phenotype in my cells that is not consistent with JAK1/2 inhibition. Could
this be due to off-target effects?

A2: Yes, unexpected phenotypes are often indicative of off-target activities, especially at higher
concentrations of the inhibitor. (1R)-AZD-1480 has been shown to inhibit other kinases, which
could lead to various cellular effects independent of the JAK/STAT pathway. It is crucial to
validate that the observed phenotype is a direct result of on-target inhibition.

Q3: What are the known off-target kinases for (1R)-AZD-1480?

A3: At concentrations higher than those required for JAK1/2 inhibition, (1R)-AZD-1480 has
been demonstrated to inhibit several other kinases. A kinase panel screen of 82 kinases

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1684625?utm_src=pdf-interest
https://www.benchchem.com/product/b1684625?utm_src=pdf-body
https://www.benchchem.com/product/b1684625?utm_src=pdf-body
https://www.benchchem.com/product/b1684625?utm_src=pdf-body
https://www.benchchem.com/product/b1684625?utm_src=pdf-body
https://www.benchchem.com/product/b1684625?utm_src=pdf-body
https://www.benchchem.com/product/b1684625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

showed that at 0.10 uM, 11 kinases were inhibited by more than 50%. More specifically, at
5uM, it has been shown to inhibit Aurora kinases, leading to G2/M arrest and cell death. A
systematic in-cell profiling study also identified the following receptor tyrosine kinases as off-
targets: ALK, LTK, FGFR1-3, RET, and TRKA-C. The neurotoxic effects observed in clinical
trials have been hypothesized to be due to off-target inhibition of the TRK family of kinases.

Q4: At what concentration should | use (1R)-AZD-1480 to minimize off-target effects?

A4: To minimize off-target effects, it is recommended to use the lowest effective concentration
that inhibits JAK2 activity in your specific cellular model. The IC50 for JAK2 inhibition is in the
low nanomolar range. A thorough dose-response experiment in your cell line is essential to
determine the optimal concentration for on-target effects while minimizing engagement of off-
target kinases, which typically occurs at higher micromolar concentrations.

Q5: How can | experimentally confirm that the phenotype | observe is due to an off-target
effect?

A5: Several experimental approaches can help distinguish between on- and off-target effects:

e Use a structurally unrelated JAK2 inhibitor: If a different JAK2 inhibitor with a distinct off-
target profile does not reproduce the phenotype, it is more likely an off-target effect of (1R)-
AZD-1480.

o Rescue experiment: Overexpression of a drug-resistant JAK2 mutant should rescue the on-
target phenotype but not the off-target effects.

o Direct measurement of off-target inhibition: If you suspect a specific off-target, you can
directly measure its activity in your experimental system (e.g., by Western blot for a
downstream substrate) in the presence of (1R)-AZD-1480.

Troubleshooting Guide: Unexpected Experimental
Results

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b1684625?utm_src=pdf-body
https://www.benchchem.com/product/b1684625?utm_src=pdf-body
https://www.benchchem.com/product/b1684625?utm_src=pdf-body
https://www.benchchem.com/product/b1684625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

Observed Problem

Potential Cause

Recommended
Troubleshooting Steps

Unexpected Cell
Toxicity/Apoptosis

Inhibition of off-target kinases
essential for cell survival (e.g.,

Aurora kinases).

1. Perform a dose-response
curve for cytotoxicity and
compare it to the 1C50 for
JAK2 inhibition. A significant
difference suggests off-target
toxicity. 2. Analyze cell cycle
distribution by flow cytometry
to check for G2/M arrest, which
is characteristic of Aurora
kinase inhibition. 3. Use a
more specific inhibitor for the
suspected off-target kinase to

see if it phenocopies the effect.

Altered Cell Morphology or
Adhesion

Inhibition of receptor tyrosine
kinases (RTKSs) like FGFR or
TRK, which are involved in cell
signaling pathways controlling

cell shape and adhesion.

1. Review the known off-
targets of (1R)-AzZD-1480 (e.g.,
FGFR, TRK family). 2.
Examine the phosphorylation
status of downstream effectors
of these RTKs (e.g., FRS2 for
FGFR, AK/ERK for TRK) via

Western blot.

Paradoxical Activation of a

Signaling Pathway

Complex feedback loops or
inhibition of a kinase that
negatively regulates another

pathway.

1. Perform a time-course
experiment to analyze the
kinetics of pathway activation.
2. Investigate known crosstalk
between the JAK/STAT
pathway and the paradoxically
activated pathway. 3. Use a
specific inhibitor for the
activated pathway in
combination with (1R)-AZD-
1480 to understand the

interplay.
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1. Characterize the expression
levels of key on- and off-
targets (JAK1, JAK2, Aurora
] N ) kinases, relevant RTKSs) in
) Cell line-specific expression ] )
Inconsistent Results Across your cell lines using
) ) levels of on- and off-target ) ]
Different Cell Lines ] techniques like Western blot or
kinases.

gPCR. 2. Correlate the
sensitivity to (1R)-AZD-1480
with the expression profile of

its targets.

Quantitative Data Summary: (1R)-AZD-1480 Kinase
Inhibition Profile
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Kinase Target Type Assay Type IC50 / Ki Reference
JAK2 On-Target Cell-free Ki: 0.26 nM
JAK1 On-Target Cell-free IC50: <0.4 nM

Less potent

) inhibition

JAK3 On-Target Family  Cell-free

compared to

JAK2

Little to no
Tyk2 On-Target Family  Cell-based inhibition at< 1

UM
Aurora A Off-Target Enzyme Assay Inhibition at 5 uM
Aurora B Off-Target Enzyme Assay Inhibition at 5 pM

>50% inhibition
ALK Off-Target In-cell Assay

at2 uM

>50% inhibition
LTK Off-Target In-cell Assay

at2 uM

>50% inhibition
FGFR1 Off-Target In-cell Assay

at2 uM

>50% inhibition
FGFR2 Off-Target In-cell Assay

at2 uM

>50% inhibition
FGFR3 Off-Target In-cell Assay

at2 uM

>50% inhibition
RET Off-Target In-cell Assay

at2 uM

>50% inhibition
TRKA Off-Target In-cell Assay

at2 uM

>50% inhibition
TRKB Off-Target In-cell Assay

at2 uM
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>50% inhibition

TRKC Off-Target In-cell Assay
at2 uM

Note: This table summarizes publicly available data. The exact IC50 values for all off-targets
are not consistently reported. The in-cell assay data indicates significant inhibition at the tested
concentration but does not provide a precise IC50.

Experimental Protocols
General Radiometric Kinase Assay (Filter Binding)

This protocol provides a general framework for a radiometric kinase assay to measure the
activity of a specific kinase in the presence of an inhibitor.

Materials:
e Purified kinase
o Kinase-specific peptide substrate

» Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM B-glycerol-phosphate, 25 mM
MgClz, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

o [y-BP]ATP

e Non-radiolabeled ATP

¢ (1R)-AZD-1480 or other inhibitors

e Phosphocellulose filter paper (e.g., P81)

e Wash buffer (e.g., 0.75% phosphoric acid)
 Scintillation cocktail

 Scintillation counter

Procedure:
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e Prepare a reaction mix containing kinase reaction buffer, the peptide substrate, and the
purified kinase.

 In separate tubes, add the desired concentration of (1R)-AZD-1480 or a vehicle control (e.qg.,
DMSO).

» Add the kinase reaction mix to the tubes containing the inhibitor.

« Initiate the kinase reaction by adding a mix of [y-33P]ATP and non-radiolabeled ATP. The final
ATP concentration should be at or near the Km for the specific kinase.

¢ Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the
reaction is in the linear range.

o Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter
paper.

o Wash the filter paper extensively with the wash buffer to remove unincorporated [y-3P]ATP.
e Dry the filter paper.

o Place the dried filter paper in a scintillation vial with a scintillation cocktail.

e Measure the incorporated radioactivity using a scintillation counter.

o Calculate the percent inhibition by comparing the counts in the inhibitor-treated samples to
the vehicle control.

General Mobility-Shift Kinase Assay (e.g., Caliper)

This protocol outlines the general steps for a mobility-shift kinase assay, which separates the
phosphorylated and unphosphorylated substrate based on charge.

Materials:
e Purified kinase

o Fluorescently labeled peptide substrate
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Kinase reaction buffer

ATP

(1R)-AZD-1480 or other inhibitors
Stop solution (containing EDTA)

Microfluidic chip-based separation instrument (e.g., Caliper LabChip)

Procedure:

Prepare serial dilutions of (1R)-AZD-1480 in an appropriate assay plate.

Prepare a reaction mix containing the kinase and the fluorescently labeled peptide substrate
in the kinase reaction buffer.

Add the reaction mix to the plate containing the inhibitor.

Initiate the reaction by adding ATP.

Incubate the reaction at room temperature or 30°C for a specified time.
Terminate the reaction by adding the stop solution.

Analyze the samples using a microfluidic separation instrument. The instrument will apply an
electric field to separate the negatively charged phosphorylated peptide from the
unphosphorylated peptide.

The instrument's software will quantify the amount of phosphorylated and unphosphorylated
substrate based on the fluorescence signal.

Calculate the percent inhibition based on the ratio of phosphorylated to unphosphorylated
substrate in the inhibitor-treated wells compared to the control wells.

Signaling Pathway and Workflow Diagrams
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Caption: On-target effect of (1R)-AZD-1480 on the JAK/STAT signaling pathway.
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Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.
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Caption: General experimental workflow for an in vitro kinase assay.

« To cite this document: BenchChem. [Technical Support Center: (1R)-AZD-1480 Off-Target
Effects in Kinase Assays]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1684625#1r-azd-1480-off-target-effects-in-kinase-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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